N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzo[d]thiazole-6-carboxamide
Description
Properties
IUPAC Name |
N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S2/c1-13(23)16-6-7-18(26-16)20(8-2-3-9-20)11-21-19(24)14-4-5-15-17(10-14)25-12-22-15/h4-7,10,12-13,23H,2-3,8-9,11H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMEMCTDLKIOFJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)C3=CC4=C(C=C3)N=CS4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzo[d]thiazole-6-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C₁₆H₁₉N₃O₂S
- Molecular Weight : 351.5 g/mol
- CAS Number : 2034598-38-2
The structure includes a benzo[d]thiazole core, which is known for various biological activities, and a thiophene moiety that enhances its pharmacological profile.
The biological activity of this compound primarily involves:
- Enzyme Interaction : The compound can bind to specific enzymes, inhibiting their activity. For example, compounds with similar structures have shown significant acetylcholinesterase (AChE) inhibitory activity, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
- Receptor Modulation : It may also interact with G protein-coupled receptors (GPCRs), influencing various signaling pathways crucial for cellular communication and function .
Antimicrobial Activity
Research indicates that compounds with a sulfonamide moiety, similar to the target compound, exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. This suggests that this compound may possess similar activity.
Acetylcholinesterase Inhibition
In vitro studies have demonstrated that related compounds exhibit strong AChE inhibition. For instance, a derivative showed an IC50 value of 2.7 µM, indicating potent activity against this enzyme . This property is particularly relevant for developing treatments for cognitive disorders.
Antioxidant Activity
Some derivatives of benzo[d]thiazole have shown antioxidant properties, which may contribute to their therapeutic effects by mitigating oxidative stress in cells . The antioxidant capacity can be crucial in preventing cellular damage in various diseases.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds structurally related to this compound:
Scientific Research Applications
Biological Activities
N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzo[d]thiazole-6-carboxamide exhibits various biological activities, making it a candidate for pharmaceutical applications:
Anticancer Activity
Research indicates that compounds containing benzo[d]thiazole and thiophene moieties exhibit anticancer properties. For instance, derivatives of these compounds have been synthesized and tested against human cancer cell lines, showing promising results compared to standard chemotherapeutics like cisplatin .
Case Study:
A study synthesized several thiophene derivatives and evaluated their cytotoxicity against HepG-2 (liver cancer) and A-549 (lung cancer) cell lines. The results showed that certain derivatives had significant inhibitory effects on cell proliferation, suggesting the potential of this class of compounds in cancer therapy .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The incorporation of thiophene rings is particularly noted for enhancing antimicrobial efficacy .
Case Study:
In one study, various thiazole derivatives were synthesized and evaluated for antimicrobial activity against common pathogens. Results indicated that some derivatives had potent activity against bacterial strains, highlighting the importance of structural modifications in enhancing efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- The cyclopentylmethyl group in the target compound may enhance lipophilicity compared to simpler analogues like N-(6-aminobenzo[d]thiazol-2-yl)benzamide .
- Lower synthesis yields (e.g., 34% in ) suggest challenges in cyclopentyl-related reactions, which may apply to the target compound.
Physicochemical Properties
While direct data for the target compound are unavailable, comparisons can be inferred:
- LogP: Analogues with cyclopentyl groups (e.g., ) likely have higher LogP values than polar derivatives like N-(6-aminobenzo[d]thiazol-2-yl)benzamide .
- Hydrogen Bonding: The hydroxyethyl group in the target compound may increase hydrogen-bond donor capacity compared to non-hydroxylated analogues (e.g., ).
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)benzo[d]thiazole-6-carboxamide, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves cyclization reactions under controlled conditions. For example, cyclization of intermediates in acetonitrile under reflux (1–3 min) followed by treatment with iodine and triethylamine in DMF can yield thiazole/thiadiazole derivatives. Key intermediates should be characterized via and NMR spectroscopy to confirm regiochemistry and purity, as demonstrated in analogous thiazole syntheses . HPLC (>95% purity) and mass spectrometry (m/z alignment) are critical for validating final products .
Q. How can researchers optimize reaction yields for cyclopentyl-thiophene intermediates in the synthesis of this compound?
- Methodological Answer : Reaction optimization can leverage computational reaction path searches (e.g., quantum chemical calculations) to identify energy barriers and transition states, reducing trial-and-error experimentation. For example, ICReDD’s approach combines computational modeling with iterative experimental feedback to refine conditions like solvent choice, temperature, and catalyst loading . Analogous studies on thiazole derivatives suggest that microwave-assisted synthesis or flow chemistry may improve yields .
Q. What spectroscopic techniques are essential for confirming the structure of this compound and its intermediates?
- Methodological Answer : and NMR are indispensable for verifying substituent positions and stereochemistry. For instance, in structurally similar benzo[d]thiazole derivatives, characteristic shifts for thiophene protons (δ 6.5–7.5 ppm) and cyclopentyl methyl groups (δ 1.5–2.5 ppm) are critical markers . High-resolution mass spectrometry (HRMS) and infrared spectroscopy (IR) can further validate functional groups like carboxamide (C=O stretch ~1650 cm) .
Advanced Research Questions
Q. How can computational methods aid in predicting the biological activity of this compound against cancer or viral targets?
- Methodological Answer : Molecular docking studies using software like AutoDock or Schrödinger Suite can model interactions with target proteins (e.g., kinases or viral proteases). For example, analogs with substituted thiophene and benzothiazole moieties have shown affinity for ATP-binding pockets in kinases . Quantitative structure-activity relationship (QSAR) models trained on similar compounds can prioritize synthetic targets by correlating substituent effects (e.g., electron-withdrawing groups on thiophene) with activity .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
- Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., poor solubility or metabolic instability). Researchers should:
- Conduct solubility assays (e.g., shake-flask method) and stability tests in simulated biological fluids.
- Use prodrug strategies (e.g., esterification of the hydroxyethyl group) to enhance bioavailability, as seen in related thiazole derivatives .
- Validate target engagement via isotopic labeling or fluorescence-based cellular assays .
Q. How can heterogeneous catalysis improve the scalability of synthesizing the cyclopentyl-thiophene core?
- Methodological Answer : Metal-organic frameworks (MOFs) or immobilized catalysts (e.g., Pd/C or zeolites) can enhance regioselectivity and reduce waste. For example, palladium-catalyzed cross-coupling reactions have been optimized for thiophene derivatives in flow reactors, achieving >90% yield with minimal purification . Process intensification methods, such as membrane separation technologies, can also isolate intermediates efficiently .
Q. What are the challenges in analyzing chiral centers in the hydroxyethyl-thiophene moiety, and how are they addressed?
- Methodological Answer : Chiral HPLC or capillary electrophoresis with cyclodextrin-based stationary phases can resolve enantiomers. For example, in analogous compounds, Mosher’s acid chloride derivatization followed by NMR analysis confirmed enantiomeric excess (>98%) . Circular dichroism (CD) spectroscopy may also correlate absolute configuration with biological activity .
Data Analysis and Experimental Design
Q. How should researchers design dose-response experiments to evaluate cytotoxicity without confounding results from solvent effects?
- Methodological Answer :
- Use vehicle controls (e.g., DMSO at ≤0.1% v/v) to isolate compound-specific effects.
- Employ orthogonal assays (e.g., MTT for metabolic activity and Annexin V/PI staining for apoptosis) to cross-validate cytotoxicity.
- Reference studies on benzothiazole carboxamides suggest IC values in the low micromolar range (1–10 µM) for cancer cell lines, requiring serial dilutions across 3–5 log concentrations .
Q. What statistical approaches are recommended for analyzing high-throughput screening data of this compound’s analogs?
- Methodological Answer : Use multivariate analysis (e.g., PCA or PLS-DA) to identify structural clusters correlated with activity. Bayesian models or random forest algorithms can prioritize substituents (e.g., nitro vs. cyano groups) for lead optimization. False discovery rate (FDR) correction (e.g., Benjamini-Hochberg) is critical when testing multiple hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
